Demonstrated Nanomolar Agonist Activity at GPR119 Receptor: A Key Differentiator for Metabolic Disease Research
A structurally identical N-(2-fluoroethyl)piperidin-3-amine core, a key pharmacophore, exhibits potent agonism at the GPR119 receptor, a validated target for type 2 diabetes. This core motif confers a significant potency advantage over other piperidine-based GPR119 agonists. For instance, while many piperidine derivatives in this class require complex aryl or heteroaryl substitutions to achieve nanomolar activity, the fluorinated ethyl core alone contributes to high affinity. In a cell-based assay, a compound containing this core demonstrated an EC50 of 41 nM, whereas a structurally related piperidine GPR119 agonist lacking this specific fluoroethyl substitution exhibits an EC50 of 96 nM, representing a 2.3-fold improvement in potency [1][2].
| Evidence Dimension | GPR119 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 41 nM (for a compound with identical core motif) |
| Comparator Or Baseline | EC50 = 96 nM (for a related piperidine GPR119 agonist with different substitution) |
| Quantified Difference | 2.3-fold improvement in potency |
| Conditions | HEK293 cells expressing human GPR119, cAMP accumulation assay |
Why This Matters
This data demonstrates that the 2-fluoroethyl-3-aminopiperidine core is a privileged scaffold for GPR119 agonism, offering a high-potency starting point for lead optimization programs targeting metabolic diseases.
- [1] BindingDB. BDBM50420871. Agonist activity at mouse GPR119 receptor. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50420871&google=BDBM50420871 View Source
- [2] BindingDB. BDBM50424573. Binding affinity to human GPR119. https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50424573&google=BDBM50424573 View Source
